molecular formula C11H18ClNO B2961221 Benzyl(2-methylpropoxy)amine hydrochloride CAS No. 1909316-94-4

Benzyl(2-methylpropoxy)amine hydrochloride

Cat. No.: B2961221
CAS No.: 1909316-94-4
M. Wt: 215.72
InChI Key: NOTAUFUFBKYYNU-UHFFFAOYSA-N
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Description

Benzyl(2-methylpropoxy)amine hydrochloride is a chemical compound with the molecular formula C11H17NOCl. It is a derivative of benzylamine where the amine group is substituted with a 2-methylpropoxy group and a hydrochloride counterion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Benzylamine Synthesis: The starting material, benzylamine, can be synthesized through the reduction of benzyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution Reaction: Benzylamine is then reacted with 2-methylpropyl chloride in the presence of a base such as triethylamine to form benzyl(2-methylpropoxy)amine.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form benzyl(2-methylpropoxy)amine oxide.

  • Reduction: Reduction reactions can convert this compound to benzylamine.

  • Substitution: Substitution reactions can replace the 2-methylpropoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Using various alkyl halides and bases.

Major Products Formed:

  • Oxidation: Benzyl(2-methylpropoxy)amine oxide.

  • Reduction: Benzylamine.

  • Substitution: Various substituted benzylamines depending on the alkyl halide used.

Scientific Research Applications

Benzyl(2-methylpropoxy)amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl(2-methylpropoxy)amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Benzylamine: Similar structure but lacks the 2-methylpropoxy group.

  • N-benzyl-N-methylamine: Contains a methyl group instead of the 2-methylpropoxy group.

  • Benzyl(2-ethylpropoxy)amine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: Benzyl(2-methylpropoxy)amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(2-methylpropoxy)-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10(2)9-13-12-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAUFUFBKYYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CONCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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